Methyl leucylleucinate (hydrochloride)

Description

Contextual Significance in Peptide Chemistry and Biochemical Research

In the broader context of peptide chemistry, methyl leucylleucinate (hydrochloride) serves as an exemplar of a simple dipeptide ester. The synthesis and study of such compounds are foundational to understanding the formation of peptide bonds, the building blocks of proteins. researchgate.net The methyl ester group is often employed as a protecting group for the carboxylic acid functionality of an amino acid during peptide synthesis, preventing unwanted side reactions. nih.gov

From a biochemical research perspective, the significance of methyl leucylleucinate (hydrochloride) lies in its classification as a lysosomotropic agent. nih.gov These are molecules that selectively accumulate within lysosomes, the acidic digestive organelles of the cell. nih.gov This property allows researchers to probe lysosomal function and to induce specific cellular responses, such as programmed cell death, in a controlled manner. Its selective toxicity towards certain immune cells, particularly cytotoxic lymphocytes, has made it a key reagent in immunological studies. nih.govresearchgate.net

Historical Development of Research on Dipeptide Esters

The journey to understanding and utilizing dipeptide esters like methyl leucylleucinate is intrinsically linked to the broader history of peptide chemistry. A significant milestone was the first synthesis of a dipeptide, glycylglycine, by Emil Fischer in 1901. ias.ac.in Early research focused on the fundamental challenges of forming peptide bonds selectively. A major breakthrough came in 1932 with the introduction of the benzyloxycarbonyl protecting group by Max Bergmann and Leonidas Zervas, a development that paved the way for more controlled peptide synthesis. nih.gov

The synthesis of the peptide hormone oxytocin (B344502) by Vincent du Vigneaud in 1953 was a landmark achievement that demonstrated the feasibility of constructing complex, biologically active peptides in the laboratory. ias.ac.in This spurred further interest in the synthesis and study of smaller peptide fragments, including dipeptide esters. The discovery of the artificial sweetener aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester) in 1965 highlighted the diverse properties and potential applications of dipeptide esters. researchgate.net Research into the specific biological effects of various dipeptide esters continued, leading to the characterization of methyl leucylleucinate (as L-leucyl-L-leucine methyl ester or LLOMe) in the late 20th century as a potent inducer of apoptosis in cytotoxic lymphocytes through its action on lysosomes.

Current Academic Research Landscape and Unaddressed Questions

The current academic research landscape for methyl leucylleucinate (hydrochloride) is predominantly focused on its application as a tool to study lysosomal cell death and autophagy. researchgate.net Researchers continue to use this compound to dissect the molecular pathways that govern lysosomal membrane permeabilization and the subsequent cellular responses. Recent studies have explored its use in understanding the role of lysosomal damage in various disease models.

Despite the knowledge gained, several questions remain unanswered. The precise mechanisms by which the membranolytic metabolites of methyl leucylleucinate disrupt the lysosomal membrane are not fully elucidated at the molecular level. nih.gov Furthermore, the full spectrum of off-target effects, if any, at different concentrations is an area that warrants further investigation.

Structure

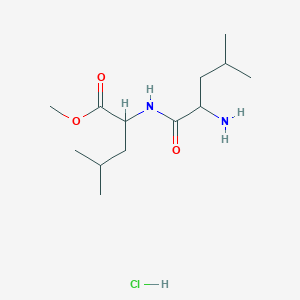

2D Structure

Properties

IUPAC Name |

methyl 2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXQFTNCULOWRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Classical Chemical Synthesis Pathways

The classical synthesis of methyl leucylleucinate hydrochloride typically involves the coupling of two L-leucine amino acid units, followed by esterification and salt formation. The process begins with the protection of the amino and carboxyl groups of the leucine (B10760876) monomers to prevent unwanted side reactions. The N-terminus of one leucine unit is commonly protected with a group like Carbobenzyloxy (Cbz) or tert-Butoxycarbonyl (Boc), while the C-terminus of the other is protected, often as a methyl or benzyl (B1604629) ester.

The key step is the formation of the peptide bond between the N-protected leucine and the C-protected leucine methyl ester. This is achieved using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the amide bond formation. Following the successful coupling, the protecting groups are selectively removed. The N-terminal protecting group is typically removed under acidic conditions (for Boc) or through catalytic hydrogenation (for Cbz). The final step involves the formation of the hydrochloride salt by treating the dipeptide methyl ester with hydrochloric acid, often in an anhydrous solvent like diethyl ether or methanol (B129727), to yield the desired methyl leucylleucinate hydrochloride.

Optimizing reaction conditions is essential for the efficient research-scale production of methyl leucylleucinate hydrochloride, ensuring high yield and purity. researchgate.net Key parameters that are systematically varied and studied include the choice of solvent, reaction temperature, time, and the stoichiometry of reagents. researchgate.net The selection of an appropriate solvent is critical, as it must dissolve the reactants while not interfering with the reaction. For the coupling step, solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are often employed.

Temperature control is also vital; peptide coupling reactions are often initiated at low temperatures (e.g., 0 °C) to minimize side reactions like racemization, and then gradually warmed to room temperature to ensure the reaction proceeds to completion. nih.gov The duration of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation. Investigating different coupling agents and additives can also significantly impact the outcome. For instance, the addition of 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and improve the efficiency of the coupling process. The final salt formation step also requires optimization, including the concentration of hydrochloric acid and the choice of solvent, to ensure complete conversion and precipitation of the hydrochloride salt. nih.gov

Table 1: Example of Reaction Condition Optimization for the Peptide Coupling Step

| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC | DCM | 0 to 25 | 12 | 75 |

| 2 | EDC/HOBt | DCM | 0 to 25 | 10 | 88 |

| 3 | EDC/HOBt | DMF | 0 to 25 | 10 | 92 |

| 4 | HATU | DMF | 0 to 25 | 8 | 95 |

Achieving high yields and purity is a primary goal in the synthesis of methyl leucylleucinate hydrochloride. nih.gov One key strategy is the use of high-purity starting materials, as impurities in the initial amino acids can be carried through the synthesis and complicate purification. The choice of protecting groups also plays a significant role; orthogonal protecting groups, which can be removed under different conditions, allow for selective deprotection and reduce the formation of byproducts.

During the peptide coupling step, minimizing racemization is crucial for obtaining a pure, stereochemically defined product. This can be achieved by using appropriate coupling reagents, additives like HOBt, and maintaining low reaction temperatures. researchgate.net After the reaction is complete, purification of the intermediate products is essential. Column chromatography is commonly used to separate the desired dipeptide from unreacted starting materials and coupling agent byproducts. For the final hydrochloride salt, recrystallization from a suitable solvent system is an effective method for achieving high purity. The purity of the final product is typically assessed by HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Chemoenzymatic Synthesis Approaches and Biocatalysis

Chemoenzymatic synthesis offers a green and highly selective alternative to classical chemical methods for producing dipeptides like methyl leucylleucinate. acsgcipr.org This approach utilizes enzymes as biocatalysts to form the peptide bond under mild conditions, often in aqueous environments. asm.org Hydrolase enzymes, such as proteases and lipases, which normally cleave peptide or ester bonds, can be used in reverse to synthesize these bonds. cuny.edu The reaction equilibrium can be shifted towards synthesis by controlling reaction conditions, such as reducing the water content or using activated amino acid esters as substrates. acsgcipr.orgasm.org

Stereoselective Synthesis and Chiral Purity in Academic Research

Given that leucine is a chiral amino acid, methyl leucylleucinate possesses two stereocenters, leading to the possibility of four stereoisomers (L,L-, D,D-, L,D-, and D,L-). For most research applications, a single, pure stereoisomer, typically the L,L- form, is required. Stereoselective synthesis is therefore paramount. nih.govnih.gov The most straightforward approach to ensure high chiral purity is to start with enantiomerically pure L-leucine.

Throughout the synthesis, particularly during the peptide bond formation and any steps involving acidic or basic conditions, care must be taken to avoid racemization of the chiral centers. As mentioned, the choice of coupling reagent, temperature, and solvent can significantly influence the degree of racemization. researchgate.net

The final enantiomeric purity of the synthesized methyl leucylleucinate hydrochloride must be rigorously assessed. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating and quantifying the different stereoisomers. researchgate.net This analytical technique can detect even trace amounts of unwanted enantiomeric impurities, ensuring the stereochemical integrity of the compound for research purposes. mdpi.comresearchgate.net

Design and Synthesis of Structural Analogs and Derivatives

The design and synthesis of structural analogs and derivatives of methyl leucylleucinate are crucial for probing biological systems and conducting structure-activity relationship (SAR) studies. nih.govnih.gov By systematically modifying the parent structure, researchers can investigate how specific chemical features influence its properties.

Common strategies for creating analogs include:

Amino Acid Substitution: Replacing one or both leucine residues with other natural or unnatural amino acids to explore the effects of side-chain size, hydrophobicity, and functionality.

N-Terminal Modification: The terminal amino group can be acylated with various carboxylic acids or derivatized in other ways to introduce new functional groups. ontosight.ai For example, N-acetylation can alter the compound's hydrogen bonding capacity and polarity. ontosight.ai

C-Terminal Modification: The methyl ester at the C-terminus can be hydrolyzed to the corresponding carboxylic acid or converted to other esters (e.g., ethyl, tert-butyl) or amides. This modifies the compound's charge and pharmacokinetic properties.

Backbone Modification: The peptide bond itself can be altered, for instance, by creating peptidomimetics with modified backbones to enhance stability against enzymatic degradation.

The synthesis of these analogs often follows similar chemical principles to the parent compound, employing peptide coupling and functional group manipulations. mdpi.com These derivatives provide a library of related compounds that are essential for developing a comprehensive understanding of the molecular interactions of the parent dipeptide ester. researchgate.netmdpi.com

Table 2: Examples of Potential Structural Analogs of Methyl Leucylleucinate

| Analog Type | Modification | Example Compound Name | Research Purpose |

|---|---|---|---|

| Amino Acid Substitution | Replace C-terminal Leucine with Valine | Methyl leucylvalinate | Study effect of side-chain bulk |

| N-Terminal Modification | Acetylate the N-terminus | Methyl N-acetyl-leucylleucinate | Investigate role of N-terminal charge |

| C-Terminal Modification | Convert methyl ester to an amide | Leucylleucinamide | Alter C-terminal polarity and stability |

| Amino Acid Substitution | Replace N-terminal Leucine with Phenylalanine | Methyl phenylalanylleucinate | Introduce aromatic functionality |

Advanced Molecular Characterization and Structural Analysis in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing a non-destructive means to probe the molecular structure of a compound. By examining the interaction of molecules with electromagnetic radiation, various spectroscopic techniques can reveal detailed information about atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework of a molecule.

For Methyl Leucylleucinate, ¹H NMR spectroscopy would provide a detailed picture of the different proton environments. The spectrum would be expected to show distinct signals for the protons of the two leucine (B10760876) residues and the methyl ester group. Key expected signals and their general chemical shift (δ) regions are outlined below:

α-Protons (CH-NH₂ and CH-NH): These protons, attached to the chiral centers of the two leucine residues, would typically appear as multiplets in the range of δ 3.5-4.5 ppm. Their exact chemical shift and splitting pattern are influenced by the neighboring protons on the side chain and the amide bond.

β-Protons (CH₂): The methylene (B1212753) protons in the isobutyl side chains of the leucine residues would resonate further upfield, typically in the δ 1.5-1.8 ppm region, likely as complex multiplets due to diastereotopicity and coupling to both the α- and γ-protons.

γ-Proton (CH): The single proton on the γ-carbon of the isobutyl groups would appear as a multiplet, generally around δ 1.4-1.7 ppm.

δ-Protons (CH₃): The two methyl groups of each isobutyl side chain are diastereotopic and would be expected to produce two distinct doublets in the δ 0.8-1.0 ppm region.

Methyl Ester Protons (OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group would be expected around δ 3.7 ppm.

Amide Proton (NH): The proton of the amide linkage would typically appear as a doublet in the δ 7.0-8.5 ppm range, though its position can be highly variable and is affected by solvent, concentration, and temperature.

Amine Protons (NH₃⁺): In the hydrochloride salt form, the terminal amine group is protonated. These protons often appear as a broad singlet, and their chemical shift is also highly dependent on the solvent and experimental conditions.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The expected chemical shifts for the carbon atoms in Methyl Leucylleucinate are summarized in the table below. The carbonyl carbons of the ester and amide groups are particularly diagnostic, appearing significantly downfield.

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) |

| Carbonyl (Ester, C=O) | 170-175 |

| Carbonyl (Amide, C=O) | 170-175 |

| α-Carbons (C-N) | 50-60 |

| O-Methyl (OCH₃) | ~52 |

| β-Carbons (CH₂) | 40-45 |

| γ-Carbons (CH) | 24-26 |

| δ-Carbons (CH₃) | 21-23 |

| Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Methyl Leucylleucinate. |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning these signals. COSY spectra reveal proton-proton coupling networks, allowing for the connection of adjacent protons within each leucine residue, while HSQC spectra correlate each proton with its directly attached carbon atom, confirming the C-H framework.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

For Methyl Leucylleucinate (hydrochloride), the molecular weight of the free base (C₁₃H₂₆N₂O₃) is 258.36 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would be expected to be observed primarily as the protonated molecular ion [M+H]⁺ at an m/z value of approximately 259.37.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic pattern of product ions. The fragmentation of peptides is well-understood and typically occurs along the peptide backbone at the amide bond, leading to the formation of b- and y-type ions.

For the [M+H]⁺ ion of Methyl Leucylleucinate, key fragmentation pathways would include:

Cleavage of the amide bond: This would be the most common fragmentation, leading to the formation of a b-ion (H-Leu⁺) and a y-ion (H-Leu-OMe⁺).

Loss of the methyl ester group: Fragmentation could involve the loss of methanol (B129727) (CH₃OH) or the methoxy (B1213986) radical (•OCH₃).

Side-chain fragmentation: The isobutyl side chains of the leucine residues can also fragment, typically through the loss of isobutylene.

A theoretical fragmentation analysis can predict the m/z values of the major expected fragments, which is crucial for structural confirmation.

| Fragment Ion Type | Structure | Predicted m/z |

| [M+H]⁺ | [H-Leu-Leu-OMe+H]⁺ | 259.2 |

| b₁ | [H-Leu]⁺ | 114.1 |

| y₁ | [H-Leu-OMe+H]⁺ | 146.1 |

| [M+H - CH₃OH]⁺ | [C₁₂H₂₁N₂O₂]⁺ | 227.2 |

| [M+H - H₂O]⁺ | [C₁₃H₂₅N₂O₂]⁺ | 241.2 |

| Table 2: Predicted Major Fragment Ions for Protonated Methyl Leucylleucinate in MS/MS. |

Analysis of these fragmentation patterns allows for the confirmation of the amino acid sequence and the identity of the C-terminal modification (in this case, the methyl ester).

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups, making IR spectroscopy an excellent tool for qualitative analysis.

The IR spectrum of Methyl Leucylleucinate (hydrochloride) would exhibit several characteristic absorption bands corresponding to its constituent functional groups:

N-H Stretching: The protonated primary amine (NH₃⁺) of the hydrochloride salt would show a broad absorption in the 2500-3200 cm⁻¹ region. The N-H stretch of the secondary amide would appear as a sharper band around 3300-3500 cm⁻¹.

C-H Stretching: Absorptions for the sp³ C-H bonds of the leucine side chains and the methyl ester would be observed in the 2850-3000 cm⁻¹ range.

C=O Stretching: This is one of the most intense and diagnostic regions. Two distinct carbonyl absorptions would be expected:

Ester C=O: A strong, sharp band typically around 1735-1750 cm⁻¹.

Amide I Band (primarily C=O stretch): A strong band typically found between 1630-1680 cm⁻¹.

N-H Bending:

Amine N-H bend: A band around 1500-1640 cm⁻¹.

Amide II Band (N-H bend and C-N stretch): A strong band typically found between 1510-1570 cm⁻¹.

C-O Stretching: The C-O stretch of the ester group would likely appear as a strong band in the 1000-1300 cm⁻¹ region.

The presence and precise positions of these bands would confirm the existence of the key functional groups (amine hydrochloride, amide, ester, and alkyl side chains) within the molecule.

Crystallographic Studies for Three-Dimensional Structural Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While a specific crystal structure for Methyl Leucylleucinate (hydrochloride) is not publicly available, studies on the closely related dipeptide L-leucyl-L-leucine provide valuable insights. A study on the L-leucyl-L-leucine dimethyl sulfoxide (B87167) solvate revealed an extended peptide backbone conformation. The trans peptide unit showed significant non-planarity. Such studies reveal how dipeptide molecules pack in a crystal lattice, often involving head-to-tail hydrogen bonding interactions between the terminal ammonium (B1175870) and carboxylate groups of adjacent molecules.

A crystallographic study of Methyl Leucylleucinate (hydrochloride) would provide unambiguous data on:

Molecular Conformation: The precise dihedral angles (φ, ψ) of the peptide backbone, which define its secondary structure, and the side-chain torsion angles (χ).

Intermolecular Interactions: The study would reveal the network of hydrogen bonds, particularly those involving the protonated amine, the chloride counter-ion, the amide group, and the ester carbonyl. It would also show van der Waals interactions between the bulky isobutyl side chains.

Absolute Stereochemistry: Crystallography can confirm the absolute configuration (L or D) at the two chiral centers.

This detailed structural information is invaluable for understanding the molecule's preferred shape and how it interacts with its environment.

Computational Chemistry and Molecular Modeling for Structural and Dynamic Insights

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques. These methods use the principles of theoretical chemistry and physics, implemented in computer programs, to calculate the structure, properties, and dynamics of molecules.

For a flexible molecule like Methyl Leucylleucinate, computational methods can explore the potential energy surface to identify stable conformations and understand its dynamic behavior in different environments, such as in solution.

The structure of a dipeptide in solution is not static but exists as an ensemble of interconverting conformations. Conformational analysis aims to identify the low-energy (i.e., most stable) shapes the molecule can adopt. This is often done by systematically rotating the single bonds in the molecule, particularly the backbone dihedral angles φ (phi) and ψ (psi), and calculating the potential energy of each resulting conformation.

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. An MD simulation starts with an initial structure of the molecule (e.g., from a crystal structure or a modeled conformation) placed in a simulated environment, such as a box of water molecules. The forces on each atom are calculated using a force field (a set of parameters describing the potential energy of the system), and Newton's equations of motion are used to predict the positions and velocities of the atoms at a subsequent point in time.

By running the simulation for nanoseconds or longer, a trajectory is generated that describes the molecule's motion. Analysis of this trajectory can reveal:

Preferred Conformations: The simulation can identify the most frequently visited conformations in solution and the transitions between them. For dipeptides, this is often visualized using a Ramachandran plot, which is a 2D plot of the φ and ψ angles.

Flexibility: The degree of fluctuation in different parts of the molecule can be quantified, highlighting which regions are rigid and which are flexible.

Solvation: MD simulations explicitly model the interactions between the dipeptide and the surrounding solvent molecules, providing detailed information about hydrogen bonding with water.

These computational insights bridge the gap between the static picture provided by crystallography and the averaged information from solution-state NMR, offering a comprehensive understanding of the structural and dynamic properties of Methyl Leucylleucinate.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations offer a powerful theoretical framework for elucidating the electronic structure and predicting the chemical reactivity of molecules. By solving the Schrödinger equation, these methods provide detailed insights into electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior. For Methyl leucylleucinate, QM calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding its reactivity, stability, and potential interaction mechanisms at a subatomic level.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental indicators of a molecule's ability to donate or accept electrons, thus defining its nucleophilic and electrophilic character.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's capacity to act as an electron donor. A higher HOMO energy level suggests a greater propensity for the molecule to donate electrons in a chemical reaction. Conversely, the LUMO is the innermost orbital devoid of electrons and signifies the molecule's ability to act as an electron acceptor. A lower LUMO energy level indicates a greater affinity for accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap is indicative of a more reactive molecule.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of Methyl leucylleucinate. These descriptors provide a quantitative basis for comparing its reactivity with other molecules.

Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for Methyl leucylleucinate (Illustrative DFT Calculation Results)

| Parameter | Symbol | Formula | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.95 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.90 |

| Ionization Potential | IP | -EHOMO | 6.85 |

| Electron Affinity | EA | -ELUMO | 0.95 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.90 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.95 |

| Chemical Softness | S | 1/(2η) | 0.17 |

| Electrophilicity Index | ω | χ²/(2η) | 2.58 |

Note: The values presented in this table are illustrative and based on typical DFT calculation results for similar dipeptide methyl esters. They serve to demonstrate the application of quantum mechanical principles.

The spatial distribution of the HOMO and LUMO provides further insights into the reactive sites of the molecule. For a dipeptide ester like Methyl leucylleucinate, the HOMO is often localized around the regions with higher electron density, such as the lone pairs of oxygen and nitrogen atoms in the peptide bond and the ester group. These areas represent the most probable sites for electrophilic attack. In contrast, the LUMO is typically distributed over regions that can accommodate an incoming electron, often involving the carbonyl carbons of the peptide and ester functionalities, which are susceptible to nucleophilic attack.

Mechanistic Investigations of Biological and Biochemical Interactions

Interactions with Lysosomal Compartments

Methyl leucylleucinate, also known as L-leucyl-L-leucine methyl ester (LLOMe), is recognized as a lysosomotropic agent, meaning it selectively accumulates within lysosomes, the acidic organelles responsible for cellular degradation and recycling. microbialcell.comnih.govnih.gov Its interactions within this compartment are pivotal to its biological effects, primarily through the disruption of lysosomal membrane integrity and the induction of cellular stress pathways.

The primary mechanism by which Methyl leucylleucinate induces cell death is through Lysosomal Membrane Permeabilization (LMP). nih.gov The process begins when the compound enters the cell, which may occur through a novel dipeptide-specific facilitated transport system or passive diffusion. mdpi.comnih.gov As a weakly basic compound, it freely diffuses across membranes in its uncharged state but becomes protonated and trapped within the acidic environment of the lysosome. microbialcell.com

Once inside the lysosome, Methyl leucylleucinate is not degraded in a typical hydrolytic fashion but instead undergoes a condensation process. biomol.comchemicalbook.com This reaction is catalyzed by the lysosomal thiol protease Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. mdpi.comnih.gov The enzymatic action of DPPI converts Methyl leucylleucinate into larger, membranolytic polymers with the general structure (Leu-Leu)n-OMe, where 'n' is three or more. nih.govnih.gov These polymeric products accumulate within the lysosome, where they are thought to exert detergent-like properties, leading to osmotic swelling and direct disruption of the lysosomal membrane. microbialcell.commdpi.com This breach of membrane integrity, or LMP, results in the release of the lysosome's contents, including various hydrolases, into the cytoplasm, initiating cell death pathways. nih.govmdpi.comnih.gov The entire process, from administration of the compound to the destabilization of the lysosomal membrane, can occur within minutes. mdpi.com The loss of lysosomal membrane integrity can be experimentally observed using dyes like acridine (B1665455) orange, which redistributes from the acidic lysosomes (appearing as red granular fluorescence) to the cytoplasm (appearing as diffuse green or yellow fluorescence) upon membrane rupture. nih.gov

| Process | Description | Key Molecules Involved | Outcome |

|---|---|---|---|

| Cellular Uptake | Entry of Methyl leucylleucinate into the cell. | Dipeptide-specific transporter (potential) | Compound reaches the cytoplasm. |

| Lysosomal Accumulation (Lysosomotropism) | Compound becomes trapped in the acidic environment of the lysosome due to protonation. | Low lysosomal pH | High intralysosomal concentration of the compound. |

| Enzymatic Conversion | Dipeptidyl Peptidase I (DPPI) catalyzes the condensation of Methyl leucylleucinate. | Dipeptidyl Peptidase I (Cathepsin C) | Formation of membranolytic polymers ((Leu-Leu)n-OMe). nih.govnih.gov |

| Membrane Disruption | The resulting polymers act as detergents, causing osmotic swelling and rupture of the lysosomal membrane. | (Leu-Leu)n-OMe polymers | Lysosomal Membrane Permeabilization (LMP). |

The disruption of lysosomal membranes is a significant cellular event that induces stress in the endolysosomal pathway. selleckchem.commedchemexpress.com The release of acidic contents and potent hydrolytic enzymes into the neutral pH of the cytosol disrupts cellular homeostasis and triggers a cascade of stress responses. nih.gov This induced stress is a direct consequence of the LMP caused by the dipeptidyl peptidase I-mediated polymerization of Methyl leucylleucinate. mdpi.comselleckchem.com The cell must then contend with the damaging effects of the released lysosomal proteases, a condition that can overwhelm cellular defense mechanisms and commit the cell to a death program. nih.gov

Enzymatic Activity and Substrate Specificity Studies

The biological activity of Methyl leucylleucinate is intrinsically linked to its interaction with specific lysosomal enzymes. It serves as a substrate that, upon conversion, generates a cytotoxic product, making the enzymatic activity within the lysosome the determining factor in its efficacy.

The key enzyme responsible for the cytotoxic effects of Methyl leucylleucinate is the lysosomal thiol protease, Dipeptidyl Peptidase I (DPPI/Cathepsin C). nih.govnih.gov The sensitivity of a given cell type to Methyl leucylleucinate is directly correlated with its intracellular levels of DPPI. nih.govnih.gov Cells with high concentrations of this enzyme, such as cytotoxic lymphocytes and monocytes, are particularly susceptible. nih.govnih.gov Conversely, inhibiting DPPI activity with selective inhibitors prevents the formation of the membranolytic products and protects cells from the compound's toxic effects. nih.govnih.gov The DPPI-dependent LMP subsequently leads to the release of other lysosomal cysteine proteases, such as cathepsins B, S, and L, into the cytosol, which then participate in the downstream signaling pathways leading to cell death. nih.gov

Methyl leucylleucinate functions as a specific substrate for Dipeptidyl Peptidase I. nih.govnih.gov DPPI is an exopeptidase that sequentially removes dipeptides from the free N-termini of various proteins and peptides. rndsystems.com The enzyme exhibits broad substrate specificity but has defined limitations; for instance, it typically does not cleave bonds involving proline at certain positions or basic amino acids like arginine at the N-terminal position. medchemexpress.com Methyl leucylleucinate fits the substrate requirements for DPPI. However, instead of simple hydrolysis, DPPI's acyl-transferase activity catalyzes a condensation or polymerization reaction, linking multiple molecules of the dipeptide ester together. nih.govbiomol.comchemicalbook.com This unique conversion is the critical step that transforms the relatively innocuous dipeptide ester into a potent, membrane-disrupting polymer. mdpi.comnih.gov

| Parameter | Description |

|---|---|

| Enzyme | Dipeptidyl Peptidase I (DPPI) / Cathepsin C. nih.gov |

| Substrate | Methyl leucylleucinate (L-leucyl-L-leucine methyl ester). nih.gov |

| Reaction Type | Enzyme-catalyzed condensation/polymerization. biomol.comchemicalbook.com |

| Product | Membranolytic polymers: (Leu-Leu)n-OMe, where n ≥ 3. nih.gov |

| Location | Lysosomes. mdpi.combiomol.com |

| Key Kinetic Feature | Rapid conversion leading to swift accumulation of the cytotoxic product. mdpi.com |

| Inhibition | The reaction is prevented by selective DPPI inhibitors. nih.govnih.gov |

Cellular and Subcellular Effects in Defined Research Models

Methyl leucylleucinate, often referred to as L-leucyl-L-leucine methyl ester (Leu-Leu-OMe), demonstrates selective toxicity towards specific immune cell populations, particularly cytotoxic lymphocytes and monocytes. selleckchem.com This selectivity forms the basis of its immunomodulatory activity. The mechanism is not one of broad cytotoxicity but is instead dependent on the unique enzymatic machinery present within targeted cells. cancer.gov

The key to this selective ablation is the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), which is highly enriched in cytotoxic T-lymphocytes (CTLs), natural killer (NK) cells, and monocytes. nih.govamanote.com Cells with low or negligible levels of DPPI are largely resistant to the effects of the compound. Leu-Leu-OMe enters the lysosomes of susceptible cells where DPPI catalyzes a condensation reaction. cancer.gov This process leads to the formation of membranolytic products that disrupt the integrity of the lysosomal membrane, releasing the contents and initiating a cell death cascade. cancer.govamanote.com

This targeted action allows for the elimination of NK cell function from mixed lymphocyte populations while leaving other lymphoid and non-lymphoid cell types largely unaffected. selleckchem.com The compound's uptake into lymphocytes and monocytes is also a critical factor, occurring via a novel, saturable, dipeptide-specific facilitated transport system that is distinct from previously characterized mammalian dipeptide transporters. nih.gov

Table 1: Cellular Sensitivity to Methyl Leucylleucinate (Leu-Leu-OMe)

| Cell Type | Sensitivity | Key Mechanistic Factor |

|---|---|---|

| Natural Killer (NK) Cells | High | High DPPI expression |

| Cytotoxic T-Lymphocytes (CTLs) | High | High DPPI expression |

| Monocytes / Macrophages | High | High DPPI expression |

| Non-cytotoxic Lymphocytes | Low / Resistant | Low DPPI expression |

| Various Nonlymphoid Cell Lines | Low / Resistant | Low DPPI expression |

Based on a review of available scientific literature, there are no established findings that directly link Methyl leucylleucinate (hydrochloride) to the modulation of Leucine-rich repeat kinase 2 (LRRK2) phosphorylation. LRRK2 is a large, complex kinase primarily studied for its association with genetic forms of Parkinson's disease. nih.govwikipedia.org While various kinase inhibitors have been developed and tested for their ability to modulate LRRK2 activity, research connecting this specific dipeptide methyl ester to the LRRK2 signaling pathway has not been identified. nih.gov

The cell death induced by Methyl leucylleucinate in susceptible immune cells proceeds via apoptosis. amanote.com Following the intracellular, DPPI-mediated conversion of the compound into membranolytic polymers, the resulting lysosomal rupture is a critical initiating event. cancer.gov This disruption releases lysosomal enzymes into the cytoplasm and triggers downstream apoptotic pathways.

A key indicator of apoptosis observed in research models is DNA fragmentation. cancer.gov The process leading to cell death is sensitive to zinc ions (Zn2+), a known inhibitor of endonucleases, which suggests the involvement of nuclease activation in the final stages of the apoptotic cascade. This multi-step mechanism, beginning with selective uptake and enzymatic conversion and culminating in lysosomal disruption and DNA fragmentation, distinguishes its action from simple necrosis. cancer.govamanote.com

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

While extensive libraries of rationally designed Methyl leucylleucinate analogs for SAR probing are not detailed in the reviewed literature, key structural requirements for its cytotoxic activity have been identified. The structure-activity relationship (SAR) is intrinsically linked to the compound's mechanism of action, which involves cellular uptake and enzymatic conversion.

Key SAR findings indicate that:

Dipeptide Specificity: The uptake mechanism is specific for dipeptides, favoring those composed of L-stereoisomer amino acids. nih.gov

C-Terminus Modification: The cytotoxic activity is enhanced by the presence of hydrophobic ester or amide additions to the carboxyl terminus of the dipeptide. nih.gov This feature likely facilitates transport and/or interaction with the intracellular target enzyme, DPPI.

The synthesis of dipeptide methyl esters can be achieved through various established methods in peptide chemistry. A common laboratory-scale approach involves the esterification of amino acids with methanol (B129727) in the presence of reagents like trimethylchlorosilane, which provides a convenient and mild method to produce the necessary building blocks for dipeptide synthesis. nih.govresearchgate.net While these general synthetic strategies are available, specific studies focusing on the systematic synthesis and cytotoxic evaluation of a broad range of Methyl leucylleucinate analogs are not prominently featured in the searched literature.

Specific computational studies employing molecular docking or Quantitative Structure-Activity Relationship (QSAR) models for Methyl leucylleucinate and its interaction with its target enzyme, DPPI, were not identified in the literature search. However, these computational techniques are powerful tools for predicting and analyzing ligand-target interactions and are widely applied in drug discovery.

Molecular Docking: This technique could be used to model the binding of Methyl leucylleucinate and its hypothetical analogs into the active site of DPPI. By simulating the non-covalent interactions between the ligand and key amino acid residues in the enzyme's binding pocket, molecular docking can help rationalize the substrate specificity and guide the design of new, potentially more potent or selective analogs. Studies on other serine peptidases, such as Dipeptidyl peptidase-4 (DPP-4), demonstrate how docking can elucidate binding modes for various inhibitors, identifying crucial interactions within the active site. psu.edunih.gov A similar approach for DPPI could provide valuable insights into its interaction with dipeptide ester substrates.

QSAR: QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For Methyl leucylleucinate, a QSAR study would involve synthesizing a series of analogs with varied physicochemical properties (e.g., hydrophobicity, electronic properties, steric parameters) and measuring their cytotoxicity. A resulting QSAR model could then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency. researchgate.net

Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques for Research Samples

Chromatography is a fundamental tool for the separation and analysis of methyl leucylleucinate (hydrochloride) from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, each offering distinct advantages for purity assessment and quantification.

High-performance liquid chromatography is an indispensable method for assessing the purity and conducting quantitative analysis of non-volatile compounds like methyl leucylleucinate (hydrochloride). polypeptide.com Its high resolution and sensitivity make it ideal for separating the target compound from synthesis-related impurities and degradation products. harvardapparatus.com

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for peptide and amino acid derivative analysis. hplc.euwindows.net Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. A typical mobile phase consists of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and retention. hplc.eunih.gov Gradient elution, where the concentration of the organic modifier is gradually increased, is often employed to achieve optimal separation of complex samples. nih.gov

Chiral HPLC: Given that methyl leucylleucinate is a chiral molecule, containing two stereocenters, chiral chromatography is essential for separating its diastereomers (L-L, D-D, L-D, D-L). youtube.comsigmaaldrich.com This is critical as different stereoisomers can have vastly different biological activities. Chiral stationary phases (CSPs) are employed to create a chiral environment where the enantiomers and diastereomers can be resolved. chromatographyonline.comresearchgate.net Polysaccharide-based and cyclodextrin-based CSPs are commonly used for the separation of amino acid and peptide stereoisomers. sigmaaldrich.comsigmaaldrich.com

Below is a table summarizing typical HPLC conditions for the analysis of dipeptide methyl esters:

| Parameter | Reversed-Phase HPLC | Chiral HPLC |

| Stationary Phase | C18 or C8 silica-based | Polysaccharide-based (e.g., cellulose, amylose) or Cyclodextrin-based |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% TFA | Hexane/Isopropanol or other non-polar/polar organic mixtures |

| Detection | UV at 210-220 nm | UV at 210-220 nm |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min |

| Temperature | Ambient to 40°C | Often controlled for optimal resolution |

Gas chromatography is a powerful technique for the analysis of volatile compounds. americanpeptidesociety.org However, due to the low volatility of dipeptides and their salts, direct analysis of methyl leucylleucinate (hydrochloride) by GC is not feasible. americanpeptidesociety.orgnih.gov Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.commdpi.com

Derivatization: The primary amino group and any other polar functional groups in the molecule are reacted with a derivatizing agent to replace active hydrogens with nonpolar moieties. sigmaaldrich.com Common derivatization strategies for amino acids and small peptides include:

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. scilit.com

Acylation: Using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) to form fluorinated acyl derivatives. This is often preceded by esterification of the carboxyl group. nih.govmdpi.comnih.gov

Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities. mdpi.comnih.govresearchgate.net This technique is particularly useful for detecting volatile organic impurities that may be present from the synthesis process.

A summary of a typical GC method for derivatized dipeptides is presented below:

| Parameter | Typical Value |

| Derivatization Reagent | BSTFA or PFPA/Methanol |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, Chirasil-Val for chiral separations) researchgate.net |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280°C |

| Oven Program | Temperature gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Mass Spectrometry Applications in Research Metabolomics and Proteomics

Mass spectrometry (MS) is a highly sensitive and specific analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. In the context of methyl leucylleucinate, it is a powerful tool for structural elucidation, quantification in biological samples, and identification in metabolomics and proteomics workflows. nih.gov

When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex biological matrices. In metabolomics, LC-MS can be used to track the metabolic fate of methyl leucylleucinate. In proteomics, it can help identify proteins that may be modified by or interact with the compound.

Fragmentation Analysis: In the mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For methyl leucylleucinate, key fragmentation pathways would include:

Cleavage of the amide bond, resulting in b- and y-ions characteristic of peptides.

Loss of the methyl ester group (-OCH3) or the entire ester functionality (-COOCH3). libretexts.org

Side-chain fragmentation from the leucine (B10760876) residues. youtube.comlibretexts.org

The table below illustrates some expected fragment ions for the parent molecule of methyl leucylleucinate.

| Ion Type | Fragmentation | Expected m/z (approximate) |

| [M+H]+ | Protonated molecule | 259.2 |

| y1 ion | Cleavage of the Leu-Leu amide bond | 144.1 |

| b2 ion | Cleavage of the Leu-Leu amide bond | 115.1 |

| [M+H - CH3OH]+ | Loss of methanol from the ester | 227.2 |

| Immonium ion | Side chain cleavage of Leucine | 86.1 |

In Situ Spectroscopic Methods for Monitoring Biochemical Reactions

In situ spectroscopic techniques allow for the real-time monitoring of biochemical reactions without the need for sample extraction. nih.gov This provides valuable kinetic and mechanistic information. Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for observing reactions involving methyl leucylleucinate.

FTIR Spectroscopy: This technique monitors changes in the vibrational modes of chemical bonds. nih.gov In a reaction involving methyl leucylleucinate, FTIR can track changes in the amide I and amide II bands (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) to monitor peptide bond formation or cleavage. acs.org Changes in the ester carbonyl stretch (around 1740 cm⁻¹) can also be observed. irdg.org

Raman Spectroscopy: Raman spectroscopy also provides information about molecular vibrations and is highly complementary to FTIR, especially in aqueous solutions where water absorption can be problematic for FTIR. nih.govspectroscopyonline.com It can be used to monitor changes in the peptide backbone and amino acid side chains during a reaction. nih.govacs.org Recent advancements have enabled the use of Raman spectroscopy for real-time monitoring of solid-phase peptide synthesis and enzymatic hydrolysis on surfaces. nih.govacs.org

Purity Assessment and Quality Control for Research-Grade Materials

Ensuring the high purity of research-grade methyl leucylleucinate (hydrochloride) is critical for the validity and reproducibility of experimental results. A comprehensive quality control strategy involves multiple analytical techniques to characterize the compound and identify any potential impurities. polypeptide.comgenscript.com

Purity by HPLC: As discussed previously, reversed-phase HPLC is the gold standard for determining the purity of peptides and related compounds. polypeptide.com A high-purity research-grade material should typically exhibit a purity of ≥98% by HPLC analysis. polypeptide.com

Identity Confirmation: The identity of the compound is confirmed using techniques such as:

Mass Spectrometry: To verify the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms within the molecule. nih.govacs.org Quantitative NMR (qNMR) can also be used as a primary method for purity determination. researchgate.netyoutube.com

Counter-ion and Residual Solvent Analysis:

Ion Chromatography or Titration: To determine the content of the hydrochloride counter-ion.

Gas Chromatography (GC): To quantify residual solvents from the synthesis and purification process. rsc.org

The following table outlines a typical quality control specification sheet for research-grade methyl leucylleucinate (hydrochloride).

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Purity (HPLC) | ≥98.0% | Reversed-Phase HPLC |

| Identity (¹H NMR) | Conforms to structure | ¹H NMR Spectroscopy |

| Identity (MS) | Conforms to molecular weight | Mass Spectrometry |

| Solubility | Soluble in water | Visual Inspection |

| Residual Solvents | To be specified based on synthesis | Gas Chromatography |

This multi-faceted analytical approach ensures that research-grade methyl leucylleucinate (hydrochloride) meets the high standards of purity and identity required for scientific investigation. rsc.orgusp.org

Role As a Research Tool and Biochemical Probe

Utilization in Cell Biology and Immunology Research

This compound is widely employed to modulate and study the behavior of various cell types, especially within the immune system. Its ability to selectively target and disrupt specific organelles makes it an invaluable reagent for dissecting complex cellular pathways.

Methyl leucylleucinate hydrochloride is a classic lysosomotropic agent, meaning it preferentially accumulates within lysosomes, the primary digestive compartments of the cell. Inside the acidic environment of the lysosome, the enzyme dipeptidyl peptidase I (also known as Cathepsin C) metabolizes the methyl ester. This process leads to the formation of a less soluble, polymeric form of leucyl-leucinate.

The accumulation of this polymer causes osmotic swelling and the eventual rupture of the lysosomal membrane. This disruption releases potent hydrolytic enzymes into the cytoplasm, severely disturbing cellular homeostasis and leading to rapid cell death. acs.org This property is harnessed by researchers to:

Induce lysosomal stress: Scientists can study the cellular stress response pathways that are activated when lysosomal integrity is compromised. Current time information in San Diego, CA, US.

Investigate lysosomal membrane permeabilization (LMP): It serves as a reliable tool to trigger LMP, allowing for the study of the downstream consequences of this event.

Assess the role of lysosomes in disease: The compound is used in models to understand how lysosomal dysfunction, a hallmark of various storage diseases and neurodegenerative disorders, contributes to pathology.

Table 1: Effects of Methyl Leucylleucinate on Lysosomal Function

| Mechanism Step | Description | Consequence |

| Accumulation | The compound passively diffuses across the cell membrane and accumulates in the acidic lysosomes. | Increased intra-lysosomal concentration. |

| Enzymatic Conversion | Dipeptidyl peptidase I cleaves the methyl ester, leading to the formation of insoluble Leu-Leu polymers. | Polymer accumulation within the lysosome. |

| Osmotic Swelling | The buildup of the polymer disrupts the osmotic balance across the lysosomal membrane. | Lysosomes swell and increase in volume. |

| Membrane Rupture | The osmotic pressure eventually overcomes the membrane's integrity, causing it to rupture. | Release of cathepsins and other hydrolases into the cytosol, leading to cell death. acs.org |

Use in Investigating Apoptotic Pathways and Cell Fate Decisions

The cell death induced by methyl leucylleucinate is a subject of intense study. While the process is rapid and involves lysosomal breakdown, it provides a model for investigating pathways of programmed cell death, or apoptosis. The release of lysosomal proteases, such as cathepsins, into the cytoplasm is a known trigger for the intrinsic apoptotic pathway. These enzymes can activate pro-apoptotic proteins and caspases, the executioners of apoptosis.

A key feature of methyl leucylleucinate is its selective toxicity toward specific cell types. It is particularly potent against cells with high levels of dipeptidyl peptidase I and a well-developed lysosomal system. This includes several crucial immune cells:

Natural Killer (NK) cells

Cytotoxic T Lymphocytes (CTLs)

Monocytes and Macrophages Current time information in San Diego, CA, US.

Conversely, many other lymphoid and non-lymphoid cell lines are resistant to its effects. Current time information in San Diego, CA, US. This selectivity makes it a powerful tool for influencing cell fate decisions in mixed cell populations. Researchers can selectively eliminate cytotoxic lymphocytes to study the function of other immune cells or to model conditions of immune suppression. Current time information in San Diego, CA, US.

Table 2: Cellular Sensitivity to Methyl Leucylleucinate

| Cell Type | Sensitivity | Reason for Sensitivity/Resistance |

| Natural Killer (NK) Cells | High | High expression of dipeptidyl peptidase I and prominent lysosomes. |

| Cytotoxic T Lymphocytes (CTLs) | High | Significant lysosomal compartment (lytic granules) and enzyme content. Current time information in San Diego, CA, US. |

| Monocytes/Macrophages | Moderate to High | Active lysosomal system essential for phagocytosis. Current time information in San Diego, CA, US. |

| Many Tumor Cell Lines | Resistant | Lower lysosomal activity or different enzyme profiles. Current time information in San Diego, CA, US. |

Role in Cell Culture and Media Formulation for Specific Research Needs

Due to its selective cytotoxicity, methyl leucylleucinate hydrochloride is not used as a general supplement in cell culture media. Instead, it is added for the specific purpose of depleting certain cell populations. For instance, in immunological studies, it can be used to remove NK cells and CTLs from peripheral blood mononuclear cell (PBMC) preparations. Current time information in San Diego, CA, US. This allows researchers to isolate the activities of other cell types, such as B cells or helper T cells, without the confounding effects of cytotoxic cells. This ex vivo depletion is a critical step in many functional assays.

Application as a Precursor or Intermediate in Synthetic Organic Chemistry for Biologically Active Molecules

As a dipeptide ester, H-Leu-Leu-OMe HCl possesses reactive functional groups—an amine and an ester—that make it a useful building block in peptide synthesis. Its primary application in this area is as a starting fragment for creating larger, more complex peptides or peptidomimetics. For example, it can be used as a nucleophile in reductive amination reactions to be coupled with aldehyde-containing molecules, thereby elongating a peptide chain. acs.org It can also be reacted with isocyanates to form ureine dipeptides or coupled with other amino acids to generate longer peptide sequences. thieme-connect.de These synthetic strategies are employed in the development of novel therapeutic agents and enzyme inhibitors.

Development and Application as a Biochemical Probe or Ligand in Mechanistic Studies

The primary value of methyl leucylleucinate in research lies in its role as a biochemical probe. Its well-defined mechanism of action—accumulation in lysosomes and induction of their rupture—allows scientists to ask specific questions about cellular function.

As a probe, it is used to:

Map Lysosomal Stability: By treating cells with the compound, researchers can investigate factors that enhance or protect lysosomal membrane integrity.

Identify Lysosome-Dependent Death Pathways: It helps to determine whether a particular cell death process is dependent on lysosomal rupture.

Probe the Function of Immune Cells: Its use in selectively depleting cell types helps to elucidate the specific roles of NK cells and CTLs in immune responses. Current time information in San Diego, CA, US.

The specificity of its action on lysosomes makes it a precise tool for mechanistic studies, providing clearer insights than more general cytotoxic agents that affect multiple cellular compartments simultaneously.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biochemical Roles and Interacting Partners

While methyl leucylleucinate is known as a lysosomotropic agent, its full spectrum of biochemical roles and interacting partners within the cell remains largely uncharted territory. Future research will likely focus on identifying novel protein-binding partners beyond its established interactions. Techniques such as affinity chromatography-mass spectrometry and co-immunoprecipitation using tagged versions of the molecule could reveal a network of proteins that are influenced by its presence.

The exploration of its role in cellular signaling pathways is another promising frontier. Long-chain fatty acyl-CoA esters, which share structural similarities with methyl leucylleucinate, are recognized as important cellular signaling molecules. nih.gov Investigating whether methyl leucylleucinate can modulate lipid metabolism or other signaling cascades could unveil new therapeutic targets. nih.gov Furthermore, identifying its potential interactions with nuclear proteins, such as the Methyl CpG Binding Protein 2 (MeCP2), could suggest roles in gene expression regulation. mdpi.com

| Potential Research Area | Experimental Approach | Desired Outcome |

| Identification of Novel Interacting Proteins | Affinity Purification-Mass Spectrometry, Yeast Two-Hybrid Screening | A comprehensive map of the methyl leucylleucinate interactome. |

| Elucidation of Signaling Pathway Modulation | Kinase and Phosphatase Activity Assays, Reporter Gene Assays | Understanding of its influence on cellular communication and regulation. |

| Investigation of Nuclear Functions | Chromatin Immunoprecipitation (ChIP), Proximity Ligation Assays | Discovery of roles in epigenetic regulation and gene transcription. |

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of peptides and their derivatives is an area of continuous innovation, with a growing emphasis on green chemistry principles. rsc.org Future efforts in the synthesis of methyl leucylleucinate will likely focus on developing more sustainable and efficient methods that minimize waste and the use of hazardous reagents.

One avenue of exploration is the use of novel coupling reagents that offer higher yields and reduced epimerization. nih.govrsc.org The development of catalytic methods, potentially using metal or enzymatic catalysts, could replace stoichiometric reagents, leading to more atom-economical processes. researchgate.net Flow chemistry represents another promising approach, offering improved control over reaction conditions, enhanced safety, and the potential for scalable, continuous production.

| Synthetic Strategy | Key Advantages | Potential Impact |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts. | Reduced environmental impact and simplified purification. |

| Flow Chemistry | Precise control, enhanced safety, scalability. | More efficient and cost-effective large-scale production. |

| Solid-Phase Synthesis Innovations | Development of novel resins and linkers for easier purification. mdpi.com | Increased purity of the final product and reduced solvent usage. |

| Alternative Solvents | Use of ionic liquids or deep eutectic solvents. | Reduction in volatile organic compound (VOC) emissions. |

Integration with Advanced Omics Technologies for Comprehensive Mechanistic Elucidation

The integration of advanced "omics" technologies, such as proteomics, metabolomics, and transcriptomics, will be instrumental in providing a holistic understanding of the cellular effects of methyl leucylleucinate. frontiersin.orgnih.gov These approaches can generate vast datasets that, when analyzed together, can reveal the intricate molecular mechanisms underlying its biological activity. yuanyue.li

Proteomics can be employed to identify global changes in protein expression and post-translational modifications in response to methyl leucylleucinate treatment. creative-proteomics.com This can provide insights into the cellular pathways that are perturbed by the compound. nih.gov Metabolomics, on the other hand, can identify alterations in the cellular metabolome, revealing changes in metabolic pathways and identifying potential biomarkers of its activity. nih.gov The combined analysis of these omics data can help to construct detailed models of the compound's mechanism of action. nih.gov

| Omics Technology | Type of Data Generated | Potential Insights |

| Proteomics | Changes in protein abundance and post-translational modifications. | Identification of affected cellular pathways and direct binding partners. |

| Metabolomics | Alterations in the levels of small molecule metabolites. | Understanding of the impact on cellular metabolism and bioenergetics. |

| Transcriptomics | Changes in gene expression profiles. | Elucidation of the transcriptional response to the compound. |

| Multi-omics Integration | A comprehensive view of the molecular landscape. | A systems-level understanding of the compound's effects. |

Design of Next-Generation Biochemical Probes with Enhanced Specificity and Utility

Building upon the known properties of methyl leucylleucinate, there is significant potential to design and synthesize a new generation of biochemical probes with enhanced features. These probes could be invaluable tools for studying cellular processes with high precision.

One area of development is the creation of probes with improved specificity for particular cellular compartments or protein targets. This could be achieved by modifying the core structure of methyl leucylleucinate to incorporate targeting moieties. acs.org Another avenue is the development of "smart" probes that become fluorescent or otherwise detectable only upon interaction with their target, reducing background signal and increasing sensitivity. nih.gov Furthermore, the incorporation of photo-crosslinkable groups could allow for the permanent labeling and subsequent identification of interacting partners. Natural products have often served as inspiration for the development of highly selective chemical probes. nih.gov

| Probe Type | Key Feature | Application |

| Fluorescently Labeled Probes | Covalent attachment of a fluorophore. | Visualization of subcellular localization and trafficking. |

| Affinity-Based Probes | Incorporation of a biotin (B1667282) or other affinity tag. | Isolation and identification of binding partners. |

| Photo-Reactive Probes | Inclusion of a photo-activatable crosslinking group. | Covalent labeling of interacting molecules in living cells. |

| Ratiometric Probes | Probes that exhibit a change in fluorescence wavelength upon binding. | Quantitative measurement of target engagement. |

Application in Chemical Biology for Systems-Level Understanding

The application of methyl leucylleucinate and its derivatives in chemical biology holds the promise of moving beyond the study of individual components to a more integrated, systems-level understanding of cellular function. acs.org By using this small molecule to perturb specific cellular processes, researchers can observe the downstream consequences across the entire cellular network.

This approach, often referred to as chemical genetics, can help to dissect the function of complex biological systems and to identify critical nodes in cellular pathways. The integration of methyl leucylleucinate-based tools with computational modeling and systems biology approaches can lead to predictive models of cellular behavior. These models can then be used to generate new hypotheses and to guide the design of future experiments, ultimately leading to a more profound understanding of the intricate workings of the cell.

| Chemical Biology Approach | Goal | Potential Outcome |

| Chemical Genetics | Use of small molecules to modulate protein function. | Dissection of complex biological pathways and gene function. |

| Bump-and-Hole Approach | Engineering a protein to accept a modified small molecule. | Highly specific control over a single protein's activity. |

| Activity-Based Protein Profiling | Use of reactive probes to label active enzymes. | Functional annotation of enzymes in complex proteomes. |

| Systems-Level Perturbation Studies | Observing the global cellular response to the compound. | Identification of key regulatory hubs and feedback loops. |

Q & A

Basic Research Questions

Q. How can researchers validate the synthesis and structural integrity of methyl leucylleucinate (hydrochloride)?

- Methodological Answer :

- Synthesis : Use esterification protocols under controlled anhydrous conditions, employing reagents like thionyl chloride or HCl gas for hydrochlorination .

- Structural Confirmation : Perform - and -NMR to verify backbone connectivity, supplemented by FTIR for functional group analysis (e.g., ester carbonyl peaks at ~1740 cm) .

- Purity : Quantify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 220 nm. Ensure purity >95% for pharmacological assays .

Q. What are the recommended protocols for assessing the compound’s stability in aqueous buffers?

- Methodological Answer :

- Hydrolytic Stability : Incubate in phosphate-buffered saline (pH 7.4, 5.0, and 9.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolysis byproducts (e.g., free leucine or methyl esters) .

- Light/Temperature Sensitivity : Store aliquots at –20°C (long-term) and 4°C (short-term). Conduct accelerated stability studies at 40°C/75% RH for 4 weeks to simulate shelf-life .

Q. How should researchers design dose-response experiments for initial bioactivity screening?

- Methodological Answer :

- Dose Range : Test logarithmic concentrations (e.g., 1 nM–100 µM) in triplicate. Include positive controls (e.g., known protease inhibitors for peptidase-targeting studies) .

- Assay Selection : Use fluorescence-based assays (e.g., FRET substrates) for enzyme inhibition studies or cell viability assays (MTT/XTT) for cytotoxicity profiling .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Source Validation : Cross-check compound purity (e.g., residual solvents in commercial batches may alter activity) using GC-MS .

- Assay Conditions : Replicate experiments under identical buffer compositions (e.g., ionic strength, co-solvents like DMSO ≤0.1%) to minimize variability .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line passage number, serum batch effects) .

Q. How can researchers optimize experimental parameters for in vitro pharmacokinetic studies?

- Methodological Answer :

- Permeability Assays : Use Caco-2 cell monolayers with LC-MS quantification. Calculate apparent permeability () and efflux ratios to predict intestinal absorption .

- Plasma Protein Binding : Employ equilibrium dialysis (pH 7.4) followed by UPLC-MS/MS. Compare free vs. total drug concentrations to assess binding affinity .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized methyl leucylleucinate derivatives to pull down binding proteins, followed by tryptic digest and LC-MS/MS proteomics .

- Pathway Analysis : Integrate RNA-seq data from treated vs. control cells (e.g., differential expression of peptidase-related genes) .

Data Contradiction & Reproducibility

Q. Why might NMR spectra differ between synthesized batches, and how can this be mitigated?

- Methodological Answer :

- Cause : Residual solvents (e.g., methanol, chloroform) or stereochemical impurities from incomplete racemization during synthesis .

- Solution : Optimize recrystallization solvents (e.g., ethanol/water mixtures) and validate chiral purity via chiral HPLC or polarimetry .

Q. How to address discrepancies in IC values across enzyme inhibition assays?

- Methodological Answer :

- Standardize Substrates : Use commercially available reference standards (e.g., fluorogenic peptides) to calibrate enzyme activity .

- Control for Z’ Factors : Ensure assay robustness (Z’ > 0.5) by optimizing signal-to-noise ratios and minimizing edge effects in microplates .

Tables for Methodological Reference

| Parameter | Recommended Technique | Key Reference |

|---|---|---|

| Purity Assessment | HPLC-UV (C18, 220 nm) | |

| Stability Monitoring | LC-MS (hydrolysis byproducts) | |

| Target Identification | Affinity Chromatography + MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.